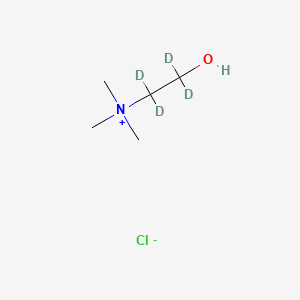

Choline-1,1,2,2-D4 chloride

Description

Significance of Stable Isotope Labeling in Metabolomics and Pathway Analysis

Stable isotope labeling is a powerful technique in metabolomics that involves introducing molecules containing heavier, non-radioactive isotopes (like deuterium (B1214612), 13C, or 15N) into biological systems. medchemexpress.comresearchgate.net By tracing the journey of these labeled compounds, researchers can elucidate metabolic pathways, quantify the rate of metabolic reactions (fluxes), and identify active metabolic processes under different cellular conditions. researchgate.net This approach, often termed stable isotope-resolved metabolomics (SIRM), provides a dynamic view of metabolism that is unattainable with traditional methods that only measure static metabolite concentrations. researchgate.netnih.gov

The use of stable isotope-labeled precursors enables the estimation of the kinetics of synthesis and turnover for complex molecules like phospholipids. researchgate.net For instance, introducing labeled choline (B1196258) allows scientists to track its incorporation into phosphatidylcholine, a major component of cell membranes, and follow its subsequent metabolic fate. plos.org This methodology has been instrumental in understanding the interplay between different organs and the gut microbiome's role in host metabolism. nih.gov Advanced analytical techniques, primarily mass spectrometry, are used to detect and quantify the labeled molecules and their products, providing rich, detailed information on the biochemical landscape of the system being studied. researchgate.net

Rationale for Deuteration in Choline-Based Tracers for Mechanistic Studies

The specific choice of deuterium (a stable isotope of hydrogen) for labeling choline, as in Choline-1,1,2,2-D4 chloride, is based on a key chemical principle known as the kinetic isotope effect. researchgate.net The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). researchgate.net This increased bond strength means that reactions involving the breaking of a C-D bond proceed more slowly than those involving a C-H bond.

In the context of choline metabolism, a significant pathway involves oxidation by the enzyme choline oxidase, which converts choline to betaine (B1666868). mdpi.comaacrjournals.org This rapid oxidation can complicate studies aiming to investigate other metabolic routes, such as phosphorylation by choline kinase, a process often upregulated in cancer cells. nih.gov By replacing the hydrogen atoms on the carbons adjacent to the hydroxyl group with deuterium, as in this compound, the molecule gains significant resistance to enzymatic oxidation. mdpi.comnih.gov

This reduced rate of degradation allows the tracer to remain in its parent form for longer, increasing its availability for uptake by cells and for phosphorylation. mdpi.com The result is a clearer and more specific signal related to the activity of choline kinase and the synthesis of phosphocholine (B91661), providing a more accurate tool for studying pathways central to cell proliferation and membrane biosynthesis. aacrjournals.orgnih.gov Research comparing deuterated and non-deuterated choline analogs has demonstrated this protective effect, showing substantially lower levels of oxidized metabolites when the deuterated tracer is used. aacrjournals.orgnih.gov

Table 1: Comparative In Vivo Oxidation of Choline Analogs in Mice

This table presents the percentage of the tracer found as its oxidized metabolite, betaine, in liver and kidney tissues at various time points after injection, comparing non-deuterated and deuterated choline analogs.

| Tracer | Tissue | % Radioactivity as Betaine (2 min) | % Radioactivity as Betaine (60 min) |

| 11C-Choline | Liver | 49.2 ± 7.7% | - |

| 11C-D4-Choline | Liver | 24.5 ± 2.1% | - |

| 11C-Choline | Kidney | - | ~55% |

| 11C-D4-Choline | Kidney | - | ~30% |

Data synthesized from studies in mice. researchgate.netaacrjournals.orgnih.gov The results highlight that deuteration significantly decreases the rate of oxidation in both liver and kidney tissues shortly after administration.

Historical Context of Deuterated Choline in Biological Investigations

The application of deuterated choline in research is closely linked to the evolution of in vivo metabolic imaging techniques, particularly Positron Emission Tomography (PET). Early PET studies utilized 11C-Choline to investigate its uptake in tumors, capitalizing on the observation that cancer cells often exhibit altered choline metabolism. aacrjournals.orgnih.gov However, a significant challenge with 11C-Choline was its rapid oxidation in the body, primarily in the liver and kidneys, which complicated the interpretation of the PET signal. mdpi.comaacrjournals.org

To address this limitation, researchers developed deuterated versions of choline tracers. The rationale was that the deuterium isotope effect would slow down the metabolic oxidation of the tracer, leading to a better signal-to-background ratio. mdpi.com This led to the synthesis and evaluation of compounds like 11C-methyl-[1,2-2H4]-choline (11C-D4-choline). aacrjournals.orgnih.gov Preclinical studies confirmed that deuteration provided significant protection against oxidation. nih.gov

Further developments combined deuteration with fluorination, leading to tracers like 18F-fluoromethyl-[1,2-2H4]choline ([18F]D4-FCH), which showed even greater stability against oxidation. mdpi.comsnmjournals.org These advancements demonstrated the utility of deuterium substitution as a strategy to enhance the properties of metabolic tracers. The successful use of these deuterated and radiolabeled compounds in preclinical and clinical imaging settings paved the way for the broader application of non-radioactive deuterated choline isotopologues, such as this compound, in metabolomics and mechanistic studies where tracing metabolic fate with high fidelity is paramount. pharmaffiliates.comnih.govbiorxiv.org

Structure

3D Structure of Parent

Properties

IUPAC Name |

trimethyl-(1,1,2,2-tetradeuterio-2-hydroxyethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO.ClH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i4D2,5D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGMZJAMFUVOLNK-HGFPCDIYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Isotopic Characterization Methodologies for Choline 1,1,2,2 D4 Chloride

Advanced Synthetic Routes for Site-Specific Deuteration of Choline (B1196258)

The synthesis of Choline-1,1,2,2-D4 chloride, a specifically deuterated isotopologue of choline chloride, involves sophisticated chemical strategies to ensure the precise placement of deuterium (B1214612) atoms. A common approach involves the reaction of choline chloride with heavy water (D₂O). Another method achieves site-specific deuteration by reacting ethylene (B1197577) oxide-d₄ with trimethylamine. This direct route yields deuterated choline, which is then converted to the chloride salt.

A more versatile strategy for producing various deuterated choline species, including those deuterated at the 1,1,2,2-positions, utilizes biosynthetic methods. Genetically modified Escherichia coli can be employed to produce phosphatidylcholine with controlled, site-specific deuteration. nih.gov By manipulating the D₂O concentration in the growth media and providing deuterated carbon sources like deuterated glycerol (B35011) or deuterated choline, researchers can achieve high levels of deuterium incorporation at specific molecular locations. nih.govresearchgate.net For instance, supplementing the growth medium with deuterated choline while using an unlabeled glycerol source results in a mass increase corresponding to the nine deuterium atoms from the supplemented choline. nih.gov

Spectroscopic Techniques for Isotopic Purity and Enrichment Assessment

To confirm the successful synthesis and determine the isotopic purity of this compound, a combination of spectroscopic techniques is employed. These methods are crucial for verifying the exact position of the deuterium labels and quantifying the extent of deuterium enrichment.

Deuterium Nuclear Magnetic Resonance (²H NMR) Spectroscopy for Positional Verification

Deuterium (²H) NMR spectroscopy is a powerful tool for confirming the specific locations of deuterium atoms within a molecule. In the case of this compound, the absence of proton signals at the 1 and 2 positions in the ¹H NMR spectrum, coupled with the appearance of corresponding signals in the ²H NMR spectrum, provides direct evidence of successful deuteration at these sites. The analysis of ²H NMR powder spectra can reveal detailed structural information about the deuterated segments of the molecule. researchgate.net For example, in studies of deuterated phosphatidylcholine (POPC-d4), ²H NMR is used to characterize the choline methylene (B1212753) segments. researchgate.net Furthermore, deuteron (B1233211) stimulated-echo experiments can be performed to study the dynamics of the deuterated choline chloride. rsc.org

High-Resolution Mass Spectrometry for Isotopic Abundance Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the isotopic abundance and confirming the mass shift resulting from deuteration. For this compound, the molecular ion peak in the mass spectrum is expected to show a mass increase of +4 atomic mass units compared to its non-deuterated counterpart. This technique can also be used to quantify the level of deuterium incorporation. For example, in biosynthetic preparations, matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry can be used to analyze the resulting deuterated phosphatidylcholine species and determine the mass difference, which corresponds to the number of incorporated deuterium atoms. nih.gov The isotopic purity is often reported as atom percent D, with values of ≥98% being common. sigmaaldrich.com

| Property | Value | Source |

| CAS Number | 285979-70-6 | sigmaaldrich.comlgcstandards.com |

| Molecular Formula | C₅D₄H₁₀ClNO | |

| Molecular Weight | 143.65 g/mol | sigmaaldrich.com |

| Isotopic Purity (atom % D) | ≥98% | sigmaaldrich.com |

| Mass Shift (M+) | +4 | sigmaaldrich.com |

Chromatographic Methods for Purity and Chemical Identity Validation

Chromatographic techniques are vital for assessing the chemical purity and confirming the identity of this compound. These methods separate the target compound from any impurities or starting materials.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of choline and its derivatives. sigmaaldrich.com For instance, HPLC coupled with mass spectrometry (LC-MS) provides a sensitive and specific method for detecting and quantifying choline. researchgate.net A common approach involves hydrophilic interaction chromatography (HILIC), which is well-suited for separating polar compounds like choline. researchgate.netunifr.ch In some applications, a tandem mass spectrometer is used for quantification, with this compound itself serving as an internal standard for the analysis of unlabeled choline. usda.gov The purity of commercially available Choline-d4 chloride is often specified as >95% by HPLC. lgcstandards.com

Radio-HPLC is another specialized technique used in metabolic studies involving radiolabeled and deuterated choline analogs. This method allows for the separation and quantification of the parent compound and its metabolites. aacrjournals.org

| Analytical Technique | Purpose | Key Findings | Source |

| ²H NMR Spectroscopy | Positional Verification of Deuterium | Confirms deuteration at the 1,1,2,2-positions. | researchgate.net |

| High-Resolution Mass Spectrometry | Isotopic Abundance Determination | Verifies the +4 mass shift and ≥98% isotopic purity. | nih.govsigmaaldrich.com |

| HPLC / LC-MS | Chemical Purity and Identity | Confirms chemical identity and assesses purity, often >95%. | lgcstandards.comsigmaaldrich.comresearchgate.net |

| Radio-HPLC | Metabolic Analysis | Separates and quantifies deuterated choline and its metabolites. | aacrjournals.org |

Analytical Applications of Choline 1,1,2,2 D4 Chloride in Research

Quantitative Metabolomics with Deuterated Choline (B1196258) as an Internal Standard

In the field of metabolomics, which aims to measure the complete set of small-molecule metabolites in a biological sample, accuracy and reproducibility are essential. omf.ngo Stable isotope-labeled compounds, such as Choline-1,1,2,2-D4 chloride, are the gold standard for use as internal standards in quantitative analyses. medchemexpress.comacs.org By adding a known quantity of the deuterated standard to a sample at the beginning of the preparation process, variations that can occur during extraction, handling, and analysis can be corrected, leading to more reliable quantification of the endogenous, non-labeled analyte. acs.orgsciex.comuniversiteitleiden.nl

Isotope dilution mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the accurate quantification of metabolites. acs.org In this method, this compound is added as an internal standard to samples such as plasma, tissues, or food extracts. acs.orguniversiteitleiden.nlnih.gov Because the deuterated standard is chemically identical to the natural analyte (choline), it behaves similarly during sample extraction and chromatographic separation. acs.org However, it is distinguishable by the mass spectrometer due to its higher mass (a mass shift of M+4). sigmaaldrich.com

The quantification is based on the ratio of the signal intensity of the endogenous analyte to the known concentration of the added deuterated internal standard. acs.org This approach effectively compensates for matrix effects and variations in instrument response. universiteitleiden.nl For instance, a method for the simultaneous quantification of choline and its precursors in plasma utilizes a simple one-step extraction with acetonitrile (B52724), followed by the addition of a deuterated internal standard mixture before LC-MS/MS analysis. sciex.com Calibration curves are constructed by plotting the ratio of the peak area of the analyte to that of the corresponding deuterated standard against varying analyte concentrations. acs.orgsciex.com This methodology has been successfully applied to quantify choline and related compounds in a variety of matrices, demonstrating high accuracy and precision. acs.orguniversiteitleiden.nlresearchgate.net

Table 1: Example of LC-MS/MS Parameters for Choline Quantification This table is a composite representation of typical parameters and does not reflect a single specific study.

| Parameter | Setting |

| Chromatography | |

| Column Type | HILIC (Hydrophilic Interaction Liquid Chromatography) researchgate.netmdpi.com |

| Mobile Phase | Gradient of ammonium (B1175870) formate (B1220265) and acetonitrile sciex.comshimadzu.com |

| Flow Rate | ~0.6 mL/min sciex.com |

| Mass Spectrometry | |

| Ionization Mode | Positive Ion Electrospray (ESI+) acs.orgresearchgate.net |

| Scan Mode | Multiple Reaction Monitoring (MRM) universiteitleiden.nlresearchgate.net |

| Internal Standard | Choline-d4 chloride or other deuterated cholines (e.g., d9, d13) acs.orgnih.govshimadzu.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is another primary analytical technique for metabolomics, valued for its high reproducibility and non-destructive nature. omf.ngo For absolute quantification of metabolites using NMR, a reference standard of known concentration is required. mdpi.comnih.gov this compound can be utilized for this purpose, although more commonly, a general internal standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP-d4 is used for broad metabolite quantification. mdpi.comscielo.br

When studying the metabolism of exogenously supplied choline, the deuterated form allows its fate to be traced without interfering with the signals from the endogenous choline pool in proton NMR. acs.orgnih.gov While the deuterium (B1214612) nucleus itself has a distinct resonance frequency from protons, the primary utility in quantitative NMR often lies in using the deuterated compound to follow metabolic pathways, as discussed in subsequent sections. The concentration of metabolites in samples is determined by integrating the peak area of the metabolite signal relative to the peak area of the known concentration of the internal standard. mdpi.com This approach has been used to determine the concentrations of dozens of metabolites, including various choline-containing compounds, in diverse biological samples. nih.govscielo.br

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Isotope Dilution Assays

Chromatographic Separations for Isotope-Labeled Choline and its Derivatives

The stable isotope-labeled compound, this compound, serves as a critical internal standard in the quantitative analysis of choline and its various metabolites through chromatographic techniques coupled with mass spectrometry. Its use is fundamental to the isotope dilution mass spectrometry (IDMS) approach, which provides high accuracy and precision by correcting for analyte loss during sample preparation and for variations in instrument response. researchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a predominant method for the simultaneous quantification of choline and its derivatives in diverse biological matrices such as plasma, tissue, and food samples. acs.orgacs.orgnih.gov In these analyses, this compound, or other deuterated forms like choline-d9, are added to the sample at the beginning of the extraction process. atsjournals.orgbevital.nobevital.no Since the deuterated standard is chemically identical to the endogenous analyte, it experiences the same extraction efficiency and ionization effects in the mass spectrometer. researchgate.net

Several chromatographic strategies have been developed to separate choline and its metabolites. Hydrophilic Interaction Liquid Chromatography (HILIC) is frequently employed for the separation of these polar compounds. researchgate.netresearchgate.net For instance, a HILIC LC-MS/MS method can simultaneously quantify six aqueous choline-related compounds and eight major phospholipid classes in a single run. researchgate.net The separation is often achieved on columns like amide or silica-based columns. bevital.nousda.gov

The mobile phases in these chromatographic separations typically consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, often containing ammonium formate. bevital.nousda.gov A gradient elution, where the composition of the mobile phase is changed over time, is commonly used to achieve optimal separation of the various choline-containing compounds. usda.gov

Following chromatographic separation, the analytes are detected by a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. bevital.no This highly selective detection method monitors specific precursor-to-product ion transitions for both the native analyte and the deuterated internal standard. For choline, a common transition is m/z 104 → 60, while for a deuterated standard like choline-d4, the transition would be shifted by the mass of the deuterium atoms, for example, m/z 108 → 60 or m/z 108 -> 49. usda.gov The use of different deuterated forms, such as choline-d9, results in different mass transitions (e.g., m/z 113 → 69). bevital.no

The ratio of the peak area of the endogenous analyte to the peak area of the known amount of added this compound is used to construct a calibration curve and accurately quantify the concentration of the analyte in the original sample. acs.orgusda.gov This isotope dilution technique has been successfully applied to quantify a wide range of choline metabolites, including acetylcholine (B1216132), betaine (B1666868), phosphocholine (B91661), and glycerophosphocholine, in various research settings. acs.orgnih.gov

The tables below summarize typical parameters used in chromatographic separations involving deuterated choline standards.

Table 1: Example of LC-MS/MS Parameters for Choline Analysis

| Parameter | Value |

| Chromatography | |

| Column | Amide chromatographic column (1.7µm, 2.1mm×100mm) |

| Mobile Phase A | Ammonium formate aqueous solution (10 mmol/L, pH=5.0) |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 2 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Choline) | 104.0 m/z |

| Product Ion (Choline) | 60.0 m/z |

| Precursor Ion (Choline-d4) | 108.0 m/z |

| Product Ion (Choline-d4) | 60.0 m/z / 49.0 m/z |

| Data sourced from a draft testing method for choline in infant and young children products. usda.gov |

Table 2: Research Findings on Chromatographic Separation of Choline and its Derivatives

| Study Focus | Key Findings | Reference |

| Quantitation in Tissues and Foods | Developed an LC/ESI-IDMS method to quantify eight choline compounds without prior fractionation or derivatization. | acs.orgacs.org |

| Analysis of Surfactant Metabolism | Used [methyl-D9]choline and ESI-MS/MS to study surfactant phosphatidylcholine metabolism in humans. | atsjournals.org |

| Analysis in Human Plasma and Urine | Developed a stable-isotope dilution UPLC-MS/MS method for the simultaneous quantification of acetylcholine, betaine, choline, and dimethylglycine. | nih.gov |

| High-Throughput Plasma Metabolite Quantification | Established an isotope dilution HPLC-MS/MS method for 12 biomarkers related to one-carbon metabolism, including choline. | bevital.no |

| Simultaneous Analysis in Human Plasma | Developed and validated a fast HILIC-MS/MS method for the simultaneous analysis of choline and phosphocholine. | researchgate.net |

Applications in Metabolic Pathway Elucidation and Flux Analysis

Tracing Choline (B1196258) Uptake and Phosphorylation Dynamics in Cellular Systems

The initial steps of choline metabolism—cellular uptake and subsequent phosphorylation by choline kinase (CK)—are critical control points. Choline-1,1,2,2-D4 chloride and other deuterated cholines serve as invaluable tools for investigating these dynamics in various biological contexts, particularly in cancer research where choline metabolism is often upregulated. slideshare.net

In vivo studies using Deuterium (B1214612) Metabolic Imaging (DMI) have successfully mapped the uptake and metabolism of deuterated choline in animal models of glioblastoma. frontiersin.orgnih.gov Following intravenous infusion of deuterated choline, a high signal corresponding to the labeled total choline pool (2H-tCho) was observed specifically in tumor lesions, with minimal signal in normal brain tissue. frontiersin.orgnih.gov This high tumor-to-brain contrast highlights the enhanced choline uptake by cancer cells. frontiersin.orgnih.gov

Further analysis using high-resolution 2H NMR on tissue extracts from rats infused with this compound helped to distinguish the specific metabolites present at different time points. frontiersin.orgnih.gov Data acquired shortly after infusion primarily represented free deuterated choline and its immediate downstream product, deuterated phosphocholine (B91661), reflecting active choline uptake and phosphorylation. frontiersin.orgnih.gov In contrast, data acquired 24 hours later showed a predominance of deuterated phosphocholine and glycerophosphocholine, indicating the incorporation of the tracer into downstream metabolic pathways and membrane components. frontiersin.orgnih.gov These time-resolved experiments demonstrate that deuterated choline tracing can differentiate between the initial uptake and the subsequent metabolic fate of choline. frontiersin.orgnih.gov

Table 1: Research Findings on this compound in Uptake and Phosphorylation Studies

| Research Focus | Model System | Key Findings | Analytical Technique | Reference |

|---|---|---|---|---|

| Feasibility of detecting choline uptake and metabolism | Rat glioblastoma model (RG2 cells) | High uptake and rapid phosphorylation of exogenous deuterated choline in tumor cells compared to normal brain tissue. | Deuterium Metabolic Imaging (DMI), High-resolution 2H NMR | frontiersin.orgnih.gov |

| Identification of labeled metabolites | Rat glioblastoma model | During infusion: Labeled pool consists of free choline and phosphocholine. 24h post-infusion: Labeled pool consists of phosphocholine and glycerophosphocholine. | High-resolution 2H NMR | frontiersin.orgnih.gov |

Investigation of Phospholipid Biosynthesis Pathways through this compound Tracing

Phosphatidylcholine (PC) is the most abundant phospholipid in mammalian membranes and is synthesized primarily through two major pathways: the cytidine (B196190) diphosphate-choline (CDP-choline) pathway and the phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway. aginganddisease.orgaocs.org Stable isotope tracing with deuterated choline is a powerful method to dissect the relative contributions of these two pathways to PC homeostasis under various physiological and pathological conditions. nih.govmdpi.com

The CDP-choline pathway, also known as the Kennedy pathway, is the primary route for PC synthesis in all nucleated mammalian cells. aocs.orgrutgers.edu It involves the phosphorylation of choline to phosphocholine, the conversion of phosphocholine to CDP-choline, and the final transfer of the phosphocholine headgroup to a diacylglycerol (DAG) molecule to form PC. aocs.org

By supplying cells or organisms with deuterated choline, such as this compound or the commonly used methyl-d9-choline, researchers can directly trace the incorporation of the labeled choline headgroup into the PC pool. nih.govmdpi.com The resulting deuterated PC (e.g., D4-PC or D9-PC) is then quantified by mass spectrometry. This provides a direct measure of the flux through the CDP-choline pathway. nih.gov Studies have shown that this pathway is essential for maintaining membrane integrity and is influenced by the availability of choline. aocs.orgmdpi.com For instance, in studies of hepatocellular carcinoma models, tracing with 9-2H choline revealed that activated β-catenin signaling inhibits PC synthesis flux specifically through the CDP-choline pathway. biorxiv.org

The PEMT pathway provides an alternative route for PC synthesis, predominantly active in the liver. aginganddisease.orgaocs.org This pathway involves the sequential methylation of phosphatidylethanolamine (PE) using S-adenosylmethionine (SAM) as the methyl donor. aginganddisease.org While this compound directly traces the choline backbone, methyl-deuterated choline (e.g., d9-choline) offers a unique advantage for simultaneously probing both the CDP-choline and PEMT pathways. nih.govmdpi.com

When d9-choline is oxidized to d9-betaine, it donates a deuterated methyl group (d3) to the one-carbon cycle for the remethylation of homocysteine to form d3-methionine. mdpi.comspringermedizin.de This d3-methionine is then converted to d3-SAM, which is used by the PEMT enzyme to generate d3-labeled PC from PE. nih.govmdpi.com Therefore, the detection of d3-PC in a d9-choline tracing experiment is a direct indicator of PEMT pathway activity. nih.govmdpi.com This dual-labeling approach has been instrumental in showing that the PEMT pathway preferentially synthesizes PC species containing polyunsaturated fatty acids. researchgate.net In studies of non-alcoholic fatty liver disease (NAFLD), this method revealed that an overload of mixed free fatty acids led to a significant decrease in d3-PC, indicating suppression of the PEMT pathway, while the CDP-choline pathway (measured by d9-PC) was largely unaffected. nih.govmdpi.com

Table 2: Differentiating PC Synthesis Pathways with Deuterated Choline

| Pathway | Tracer | Labeled Product Measured | Significance | Reference |

|---|---|---|---|---|

| CDP-Choline Pathway | This compound / d9-Choline | D4-PC / D9-PC | Direct measure of PC synthesis from exogenous or recycled choline. | nih.govmdpi.combiorxiv.org |

The Cytidine Diphosphate-Choline (CDP-Choline) Pathway

Elucidation of Methyl Group Metabolism and Betaine (B1666868) Synthesis

Choline is a critical player in one-carbon metabolism through its oxidation to betaine. biochem.netbevital.no This two-step reaction occurs in the mitochondria and links choline metabolism to the folate and methionine cycles. bevital.no Betaine serves as a major methyl group donor for the remethylation of homocysteine to methionine, a reaction catalyzed by the enzyme betaine-homocysteine methyltransferase (BHMT), which is primarily active in the liver and kidney. bevital.nomdpi.com

Probing Choline Catabolism and Oxidation Pathways

The primary catabolic pathway for choline begins with its oxidation to betaine aldehyde, catalyzed by choline oxidase (or choline dehydrogenase), followed by further oxidation to betaine. bevital.no The stability of choline tracers is crucial for accurately measuring metabolic flux, as rapid catabolism can complicate the interpretation of results, particularly in PET imaging studies. researchgate.net

The use of this compound offers a significant advantage in this regard due to the kinetic isotope effect. The substitution of hydrogen with the heavier deuterium isotope at the carbon atoms targeted by choline oxidase strengthens the C-D bonds compared to C-H bonds. This makes the molecule more resistant to enzymatic oxidation. researchgate.netsnmjournals.org Studies comparing radiolabeled 11C-choline with 11C-D4-choline demonstrated that the deuterated version resulted in a 20% to 40% decrease in the formation of labeled betaine. researchgate.net This increased metabolic stability of the parent tracer leads to greater availability for cellular uptake and phosphorylation, resulting in a better signal-to-background ratio and improved sensitivity in imaging studies. researchgate.netsnmjournals.org

Studying Acetylcholine (B1216132) Synthesis and Turnover in Model Systems

Acetylcholine (ACh) is a vital neurotransmitter synthesized from choline and acetyl-CoA by the enzyme choline acetyltransferase (ChAT) in cholinergic neurons. conicet.gov.arimrpress.com Given that brain ACh stores are small and rapidly depleted, its turnover rate is a key indicator of cholinergic system activity. conicet.gov.ar

This compound has been a cornerstone tracer for in vivo studies of ACh dynamics. nih.govdtic.milnih.gov In a typical experiment, an animal is given a pulse injection of D4-choline. dtic.mil At various time points, brain or other tissue samples are collected, and the concentrations of endogenous (unlabeled, D0) and deuterated (D4) choline and acetylcholine are measured using gas chromatography-mass spectrometry (GC-MS). conicet.gov.ardtic.milconicet.gov.ar By analyzing the specific activities (the ratio of labeled to total molecules) of the precursor (D4-choline) and the product (D4-acetylcholine) over time, researchers can calculate the rate of ACh synthesis and its turnover rate. nih.gov For example, using this method, the ACh turnover rate in the rat heart was calculated to be 0.144 nmol/g/min. nih.gov This technique has been applied to investigate changes in cholinergic function in various contexts, including traumatic brain injury and in murine models of Fragile X syndrome. conicet.gov.arnih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | D4-Choline |

| Phosphatidylcholine | PC |

| Choline kinase | CK |

| Phosphocholine | - |

| Glycerophosphocholine | - |

| Cytidine Diphosphate-Choline | CDP-Choline |

| Phosphatidylethanolamine N-methyltransferase | PEMT |

| Diacylglycerol | DAG |

| Phosphatidylethanolamine | PE |

| S-adenosylmethionine | SAM |

| Methyl-d9-choline | d9-Choline |

| Betaine | - |

| Homocysteine | - |

| Methionine | - |

| Betaine-homocysteine methyltransferase | BHMT |

| Choline oxidase / Choline dehydrogenase | - |

| Betaine aldehyde | - |

| Acetylcholine | ACh |

| Choline acetyltransferase | ChAT |

| Acetyl-Coenzyme A | Acetyl-CoA |

| Gas chromatography-mass spectrometry | GC-MS |

| Nuclear magnetic resonance | NMR |

Research Models and Experimental Designs Utilizing Choline 1,1,2,2 D4 Chloride

In Vitro Cellular Models for Mechanistic Studies

Mammalian Cell Culture Systems (e.g., Glioma, Mammary Epithelial Cells)

Mammalian cell cultures are foundational tools for dissecting the molecular mechanisms of choline (B1196258) metabolism. The use of deuterated choline tracers in these systems has been pivotal in understanding the altered metabolic phenotypes of cancer cells, particularly in gliomas and breast cancers. Malignant transformation is often associated with profound changes in choline phospholipid metabolism, characterized by elevated levels of phosphocholine (B91661) (PC) and total choline-containing compounds (tCho). aacrjournals.orgimrpress.com

In studies comparing non-malignant human mammary epithelial cells (HMECs) with breast cancer cell lines (such as MCF-7 and MDA-MB-231), isotope-labeled choline is used to trace metabolic fluxes. ismrm.org These experiments reveal that breast cancer cells exhibit a higher rate of choline phosphorylation by the enzyme choline kinase. ismrm.org Furthermore, by analyzing the enrichment of isotopes in different metabolites over time, researchers have determined that the breakdown of membrane phosphatidylcholine contributes significantly to the elevated phosphocholine pool in cancer cells, indicating increased activity of phospholipase enzymes. aacrjournals.org

Similarly, in glioma cell lines like RG2 and GL261, incubation with choline leads to a rapid increase in intracellular phosphocholine, highlighting high uptake and swift phosphorylation of exogenous choline. nih.govnih.gov Studies on U87 glioma cells have shown that culture conditions (adherent monolayer vs. neurosphere) can alter the relative concentrations of choline metabolites, which underscores the importance of the experimental model in metabolic studies. termedia.pltermedia.pl The use of deuterated choline, including Choline-1,1,2,2-D4 chloride, allows for precise tracking of these pathway dynamics, helping to link genetic mutations and signaling pathway activation to specific metabolic reprogramming events. ismrm.orgfrontiersin.org

Table 1: Application of Deuterated Choline in Mammalian Cell Culture Systems

| Cell Line(s) | Cancer Type | Tracer Type Mentioned | Key Findings |

|---|---|---|---|

| MCF-7, MDA-MB-231 | Breast Cancer | [1,2-13C]-choline | Increased choline phosphorylation and contribution from phosphatidylcholine breakdown to the phosphocholine pool compared to non-malignant cells. aacrjournals.orgismrm.org |

| RG2, GL261 | Glioblastoma | Unlabeled Choline, [2H9]-choline, [1,1,2,2-2H4]-choline | High uptake and rapid phosphorylation of exogenous choline into phosphocholine. nih.govnih.govfrontiersin.orgismrm.org |

| U87, U251, CHG5, SHG44 | Glioma | (Endogenous metabolites studied) | Metabolic profiles, including choline compounds, differ between low-grade and high-grade glioma cell lines. nih.gov Neurosphere culture conditions alter choline metabolite ratios compared to monolayers. termedia.pl |

| MDA-MB-231 | Breast Cancer | Deuterated choline chloride (d-Chol) | Deuterated choline can be metabolically incorporated into extracellular vesicles (EVs), allowing them to be tracked using Raman spectroscopy. rsc.org |

Organoid and 3D Culture Systems in Metabolic Research

Three-dimensional (3D) culture systems, including spheroids and organoids, are increasingly utilized in metabolic research because they more accurately replicate the complex microenvironment and cellular interactions of in vivo tissues. kcl.ac.ukmdpi.comsochob.cl While the application of this compound in complex organoid models is an emerging area, its use in 3D spheroids has been demonstrated.

A notable application involves the use of deuterated choline chloride to metabolically label extracellular vesicles (EVs) produced by cancer cells. rsc.org In one study, MDA-MB-231 breast cancer cells were grown in 3D cultures with medium containing deuterated choline. The cells incorporated the stable isotope into their metabolites, which were then packaged into EVs. These labeled EVs could be isolated and used as tools for direct Raman spectroscopic imaging and characterization, providing a method to track their delivery and uptake by recipient cells in a co-culture system. rsc.org This strategy allows for the investigation of intercellular communication via EVs, a critical process in cancer progression and metastasis, without the need for fluorescent or radioactive labels.

Table 2: Use of Deuterated Choline in 3D Culture Systems

| Model System | Cell Type | Tracer | Technique | Research Focus |

|---|---|---|---|---|

| 3D Spheroid Culture | MDA-MB-231 (Breast Cancer) | Deuterated choline chloride (d-Chol) | Raman Spectroscopy | Metabolic labeling of extracellular vesicles (EVs) to enable in vitro imaging and characterization of EV-mediated intercellular communication. rsc.org |

In Vivo Animal Models for Preclinical Investigation

Rodent Models (e.g., Rat Glioblastoma, Xenograft Mouse Models) for Metabolic Imaging

In vivo animal models are indispensable for evaluating metabolic dynamics in a systemic context. This compound and other deuterated cholines are used extensively in rodent models of cancer to non-invasively monitor tumor metabolism. nih.govaacrjournals.org A primary technique is Deuterium (B1214612) Metabolic Imaging (DMI), a magnetic resonance spectroscopy-based method that maps the distribution of deuterated compounds in real-time. nih.govfrontiersin.org

In rat models of glioblastoma (e.g., using RG2 cells), DMI combined with intravenous infusion of deuterated choline reveals high uptake of the tracer in the tumor, creating a stark contrast with surrounding healthy brain tissue. nih.govnih.govismrm.orgnih.gov By acquiring images at different time points relative to the infusion, researchers can distinguish between choline uptake and its subsequent metabolic conversion. nih.govfrontiersin.org High-resolution 2H NMR analysis of tumor tissue extracts from rats infused with this compound confirms the identity of the metabolites. nih.govismrm.orgfrontiersin.org Spectra taken shortly after infusion show signals primarily from free choline and phosphocholine, whereas spectra from 24 hours later are dominated by phosphocholine and glycerophosphocholine, indicating active choline metabolism within the tumor. nih.govfrontiersin.org

Similar findings have been observed in xenograft mouse models bearing human tumors, such as colon (HCT116), prostate (PC3-M), and melanoma (A375) cancers. nih.govaacrjournals.org In these models, deuterated and radiolabeled (e.g., ¹¹C or ¹⁸F) choline analogs are used to assess the impact of deuteration on tracer stability and tumor imaging via Positron Emission Tomography (PET). nih.govaacrjournals.org These studies show that deuteration can reduce the rate of choline oxidation to betaine (B1666868), which can enhance the specificity of the signal for choline kinase activity within the tumor. nih.govaacrjournals.org

Table 3: Use of Deuterated Choline in Rodent Cancer Models

| Animal Model | Tumor Model | Tracer(s) | Imaging Technique | Key Findings |

|---|---|---|---|---|

| Rat | Orthotopic RG2 Glioblastoma | [2H9]-choline, [1,1,2,2-2H4]-choline | DMI, 2H NMR | High tumor-to-brain contrast observed. nih.govismrm.org DMI can differentiate choline uptake (early time point) from metabolism (late time point). nih.govfrontiersin.org 2H NMR of extracts identified labeled choline, phosphocholine, and glycerophosphocholine. ismrm.orgfrontiersin.org |

| Nude Mouse | HCT116 (Colon), PC3-M (Prostate), A375 (Melanoma) Xenografts | ¹¹C-D4-choline, ¹⁸F-D4-choline | PET, Radio-HPLC | Deuteration reduces the rate of tracer oxidation to betaine. nih.govaacrjournals.org PET imaging showed good tumor uptake and sensitivity across different tumor types. nih.govaacrjournals.org |

| Nude Mouse | SKRC17T (Renal Carcinoma) Xenograft | [2H9]-choline | DMI | Demonstrated feasibility of simultaneous DMI of deuterated choline and deuterated glucose to monitor two key metabolic pathways at once. mdpi.com |

Application in Studies of Specific Organ Metabolism (e.g., Liver, Kidney)

Beyond oncology, this compound and other deuterated analogs are valuable for studying the metabolism of specific organs, particularly the liver and kidneys, where choline plays diverse roles. Choline is oxidized to betaine in the liver and kidneys, a critical step in one-carbon metabolism and osmoregulation. imrpress.comnih.gov

In a study using a rabbit model, deuterium NMR spectroscopy and imaging were used to follow the distribution and metabolism of infused deuterated choline in the kidney. nih.gov The results showed high concentrations of the tracer in the cortex and inner medulla. Following infusion, high-resolution NMR of kidney extracts revealed the conversion of labeled choline to labeled betaine, demonstrating that deuterated choline is an effective marker for tracking renal choline metabolism and betaine distribution. nih.gov

Studies in mice have used deuterated and radiolabeled choline tracers to compare metabolic profiles in the liver and kidney. nih.govaacrjournals.orgresearchgate.net These experiments showed that deuteration provides protection against oxidation in the kidney. nih.govresearchgate.net For instance, with ¹¹C-D4-choline, there was a significant decrease in betaine formation in the kidney compared to non-deuterated ¹¹C-choline. nih.gov The liver is a central hub for choline metabolism, including its incorporation into phosphatidylcholine for VLDL secretion. imrpress.com Studies in neonatal rats using D9-choline showed rapid uptake and conversion in the liver, with D9-betaine and D9-phosphatidylcholine being major metabolites within hours of administration. mdpi.com

Table 4: Deuterated Choline in Organ-Specific Metabolism Studies

| Animal Model | Organ(s) Studied | Tracer(s) | Technique(s) | Key Metabolic Findings |

|---|---|---|---|---|

| Rabbit | Kidney, Liver | [2H9]-choline | 2H NMR, 2H MRI | Demonstrated high uptake in kidney cortex and medulla. nih.gov Enabled mapping of betaine distribution by tracking conversion from labeled choline. nih.gov |

| Nude Mouse | Kidney, Liver | ¹¹C-D4-choline, ¹⁸F-D4-choline | Radio-HPLC | Deuteration reduced the rate of choline oxidation to betaine, particularly in the kidney. nih.govaacrjournals.orgresearchgate.net |

| Rat (Neonatal) | Liver | D9-choline | Tandem Mass Spectrometry | Showed rapid turnover, with D9-betaine and D9-phosphatidylcholine comprising a large fraction of the administered tracer within 1.5 hours. mdpi.com |

Developmental and Nutritional Research in Animal Models (excluding dietary intake studies)

The use of stable isotope-labeled choline, such as this compound and more commonly D9-choline, is crucial for investigating metabolic requirements and fluxes during critical developmental periods. mdpi.comresearchgate.net Animal models allow for the detailed study of choline partitioning between different organs and metabolic pathways, which is essential for growth and maturation.

A study in 14-day-old rat pups, a model relevant to neonatal human development, used D9-choline to investigate its kinetics in the liver, brain, and lungs. mdpi.com The tracer was administered, and tissues were analyzed at different time points. The results indicated very rapid turnover and incorporation of the labeled choline. At 1.5 hours post-injection, a significant percentage of the administered dose was found as D9-betaine (a key methyl donor) and D9-phosphatidylcholine (a crucial membrane component) across the organs studied. mdpi.com The study noted different kinetics between organs, with D9-phosphatidylcholine levels decreasing in the liver and lung after peaking, but not in the brain, suggesting unique metabolic handling of choline to support brain development. mdpi.com This type of research provides foundational knowledge on how choline is utilized to support rapid cell proliferation and organogenesis, with implications for understanding neonatal nutrient requirements. researchgate.netnih.gov

Table 5: Deuterated Choline in Developmental Animal Models

| Animal Model | Research Area | Tracer | Tissues Analyzed | Key Findings |

|---|---|---|---|---|

| 14-day-old Rat Pups | Neonatal Metabolism & Development | D9-choline | Liver, Plasma, Lung, Cerebrum, Cerebellum | Rapid turnover of choline into D9-betaine and D9-phosphatidylcholine. mdpi.com Different organ kinetics observed, with sustained high levels of D9-PC in the brain, pointing to its high requirement during development. mdpi.com |

Investigative Studies on Specific Biochemical Mechanisms Involving Choline 1,1,2,2 D4 Chloride

Characterization of Choline (B1196258) Transporter Activity and Regulation

Choline-1,1,2,2-D4 chloride serves as a critical tool for characterizing the activity of choline transporters, which are responsible for the uptake of choline into cells. A primary application is its use as an internal standard in mass spectrometry-based assays to ensure accurate quantification of its non-deuterated counterpart. In studies of the high-affinity choline transporter (CHT), this compound is used to normalize results when measuring the uptake of unlabeled or other labeled forms of choline, such as D9-choline, into cells. nih.gov

Kinetic studies using radiolabeled versions of deuterated choline have provided direct insights into transporter function. In positron emission tomography (PET) studies, the transport of choline analogs into tissues is quantified by the rate constant K1, which represents tracer delivery from plasma to tissue. Research comparing 11C-choline, 11C-D4-choline, and 18F-D4-choline found that the K1 values were similar across all three tracers. aacrjournals.orgnih.gov This finding is significant as it indicates that the deuteration at the 1,1,2,2-positions does not substantially alter the molecule's affinity for the choline transporters. Therefore, this compound can be used to study transport processes with confidence that the labeling itself does not introduce a confounding variable in the initial uptake step.

| Tracer | Transport Rate Constant (K1) | Reference |

|---|---|---|

| 11C-Choline | 0.106 ± 0.026 | aacrjournals.org |

| 11C-D4-Choline | 0.114 ± 0.019 | aacrjournals.org |

| 18F-D4-Choline | 0.142 ± 0.027 | aacrjournals.org |

Enzymatic Reaction Kinetics and Isotope Effects (e.g., Choline Oxidase, Choline Kinase)

The substitution of hydrogen with deuterium (B1214612) at the C1 and C2 positions of choline creates a significant kinetic isotope effect (KIE), particularly for enzymatic reactions that involve the cleavage of a C-H bond at these positions. This property makes this compound an invaluable substrate for studying the mechanisms of key enzymes in choline metabolism.

Choline Oxidase: This enzyme catalyzes the oxidation of choline to betaine (B1666868), a reaction that involves the breaking of a C-H bond on the carbon bearing the hydroxyl group (C1). Studies have demonstrated that deuteration at this position, as in this compound, markedly slows down the rate of oxidation. mdpi.com This reduced metabolism is due to the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Research has shown that the oxidation of deuterated choline is significantly reduced, which has been a critical insight for developing more stable choline-based radiotracers for PET imaging. mdpi.commdpi.com By comparing the reaction rates of deuterated and non-deuterated choline, researchers can probe the transition state of the enzymatic reaction and confirm that C-H bond cleavage is a rate-determining step. aacrjournals.org

Choline Kinase: Choline kinase catalyzes the phosphorylation of choline to phosphocholine (B91661), the first committed step in the Kennedy pathway for phosphatidylcholine synthesis. mdpi.com This reaction does not involve the cleavage of a C-H bond. However, this compound is instrumental in studying choline kinase activity in vivo. Because the competing metabolic pathway, oxidation by choline oxidase, is suppressed by the KIE, a greater proportion of the deuterated choline analog is available within the cell to be phosphorylated by choline kinase. aacrjournals.orgnih.gov

PET imaging studies have leveraged this effect to better assess choline kinase activity in tumors. By using deuterated choline analogs, the signal from phosphorylation (the desired signal) is enhanced relative to the signal from oxidation and subsequent metabolic products (the confounding signal). Kinetic analyses from these studies provide the rate constant k3, which represents the rate of phosphorylation. The data show that by reducing oxidation, the deuterated tracer provides a clearer window into the specific activity of choline kinase. aacrjournals.orgnih.govresearchgate.net

| Tracer | Phosphorylation Rate (k3) | Net Intracellular Retention (Ki) | Reference |

|---|---|---|---|

| 11C-Choline | 0.129 ± 0.029 | 0.012 ± 0.002 | aacrjournals.org |

| 11C-D4-Choline | 0.143 ± 0.015 | 0.014 ± 0.001 | aacrjournals.org |

| 18F-D4-Choline | 0.032 ± 0.006 | 0.004 ± 0.001 | aacrjournals.org |

Interplay with Lipid Metabolism and Membrane Homeostasis

Choline is a fundamental component of major phospholipids, such as phosphatidylcholine (PC) and sphingomyelin (B164518) (SPH), which are essential for the structural integrity and function of cellular membranes. This compound, as a stable isotope-labeled tracer, is an ideal tool for metabolic flux analysis to investigate the dynamics of lipid synthesis and membrane homeostasis.

By introducing this compound into a biological system, researchers can trace the journey of the labeled choline molecule as it is incorporated into various lipid species. This methodology has been effectively demonstrated in studies using D9-choline (labeled on the methyl groups), but the principle is identical for D4-choline. semanticscholar.org Following administration, tissue and plasma samples can be collected over time and analyzed using tandem mass spectrometry. semanticscholar.org This allows for the quantification of D4-labeled phosphocholine, D4-phosphatidylcholine, and other downstream metabolites.

Such studies can reveal:

Rates of PC synthesis: The rate of appearance of D4-PC provides a direct measure of de novo synthesis via the CDP-choline pathway. semanticscholar.org

Organ-specific metabolism: By analyzing different organs like the liver, brain, and lungs, researchers can determine how choline metabolism and lipid synthesis vary between tissues, which is crucial for understanding organ-specific functions and pathologies. semanticscholar.org

For example, studies in neonatal rat models using D9-choline have shown rapid incorporation into PC pools in the liver, lung, and brain, highlighting the high demand for this essential nutrient during development. semanticscholar.org Similar experiments with this compound would allow for a detailed investigation of the flux through the CDP-choline pathway without the metabolic complications from the oxidation pathway, providing a cleaner view of its role in lipid synthesis.

Modulation of Cellular Signaling Pathways Related to Choline Metabolism

The metabolism of choline is intricately linked to cellular signaling networks. Phosphatidylcholine is not only a structural component but also a source of second messengers like diacylglycerol (DAG) and phosphatidic acid. Furthermore, choline kinase alpha (CHKα) itself has been implicated in cancer signaling, with its activity stimulated by oncogenes and growth factor pathways. mdpi.com

This compound can be used to probe the dynamics of these signaling pathways. By using it as a metabolic tracer, researchers can measure how various stimuli or disease states alter the flux of choline into signaling lipids. For instance, in cancer cells, which often exhibit upregulated CHKα activity, a D4-choline tracer could be used to quantify the increased production of phosphocholine, a phenomenon known as the "choline phenotype." mdpi.comresearchgate.net

Investigative approaches using this compound could include:

Pulse-chase experiments: Cells can be pulsed with the D4-labeled choline and then chased with unlabeled choline. By analyzing the labeled lipid products at different time points, one can determine the rates of synthesis and turnover of signaling lipids in response to specific growth factors or inhibitors.

Metabolomic profiling: Combining stable isotope tracing with mass spectrometry allows for a broad analysis of how perturbations in signaling pathways (e.g., inhibiting a specific kinase) affect the entire network of choline-related metabolites.

By providing a stable, traceable analog of choline with reduced metabolic side-reactions, this compound offers a precise method for dissecting the complex interplay between metabolic flux and the regulation of cellular signaling.

Emerging Research Directions and Methodological Innovations

Integration of Deuterated Choline (B1196258) Tracing with Multi-Omics Approaches (e.g., Lipidomics, Proteomics)

The integration of stable isotope tracing with multi-omics platforms such as lipidomics and proteomics represents a powerful strategy to move beyond static snapshots of cellular composition. By using deuterated choline tracers, researchers can follow the metabolic fate of choline through various interconnected pathways, providing a dynamic view of cellular function.

When Choline-1,1,2,2-D4 chloride is introduced into a biological system, the deuterium-labeled backbone is incorporated into downstream metabolites, most notably phosphatidylcholine (PC). Analyzing the distribution and turnover of these labeled lipids via mass spectrometry-based lipidomics allows for the quantification of phospholipid synthesis fluxes. biorxiv.org This approach has been successfully used to uncover alterations in lipid metabolism in disease models, such as identifying sex-specific mechanisms of reduced PC synthesis in a zebrafish model of hepatocellular carcinoma. biorxiv.org

Combining this with proteomics and metabolomics offers a more holistic view. For instance, researchers can correlate changes in the flux of choline into specific lipid classes with the expression levels of enzymes involved in their synthesis or remodeling. biorxiv.org Studies have utilized unified extraction methods to perform metabolomics, lipidomics, and proteomics on the same sample, enabling the mapping of how mitochondrial dysfunction, for example, impacts everything from glycolysis and the TCA cycle to lipid composition. biorxiv.org Furthermore, metabolic labeling-based chemoproteomics can identify proteins that are functionally modulated by choline metabolites, revealing new layers of biological regulation. acs.org This integrated multi-omics approach is crucial for understanding complex diseases like Alzheimer's, where dysregulation of lipid metabolism is a key feature. medrxiv.org

Table 1: Analytical Platforms for Multi-Omics Integration with Deuterated Tracers

| Analytical Platform | Omics Application | Information Gained with Deuterated Choline |

|---|---|---|

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Lipidomics, Metabolomics | Quantifies the incorporation of deuterium (B1214612) into specific lipid species and metabolites, enabling flux analysis. biorxiv.orgcreative-proteomics.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Metabolomics | Measures the isotopic enrichment in volatile choline metabolites. creative-proteomics.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Metabolomics | Provides structural information and can detect the specific position of isotopic labels. frontiersin.orgmdpi.com |

| Ion Mobility-Mass Spectrometry (IM-MS) | Lipidomics, Metabolomics | Separates lipid classes and isotopologues, helping to resolve complex mixtures and identify labeled compounds accurately. nih.govwaters.com |

Development of Advanced Data Processing and Computational Modeling for Isotope Flux Analysis

The complexity of data generated from stable isotope tracing studies necessitates the development of sophisticated data processing and computational tools. These tools are essential for correcting for natural isotope abundance, calculating fractional enrichment, and ultimately, modeling metabolic flux rates.

Modern software pipelines are being designed to automate the analysis of isotope labeling experiments. Platforms like Symphony, when coupled with specialized tools such as PollyPhi, can streamline the entire workflow from raw mass spectrometry data to visualized isotopic incorporation maps. This process involves several key steps:

Data Conversion: Raw data from the mass spectrometer is converted to an open-source format (e.g., mzXML).

Peak Detection and Integration: Software identifies and quantifies the signal intensity for all isotopologues of a given metabolite.

Natural Abundance Correction: The contribution of naturally occurring heavy isotopes (like ¹³C) is mathematically removed to determine the true enrichment from the deuterated tracer.

Flux Calculation: Computational models, such as Flux Balance Analysis (FBA) or Isotopomer Spectral Analysis (ISA), are used to translate the isotopic labeling patterns into quantitative flux values for specific metabolic pathways. nih.govnumberanalytics.comnih.gov

These advancements allow researchers to handle large datasets from complex experimental designs and extract meaningful, quantitative insights into how metabolic networks respond to various perturbations. numberanalytics.comnih.gov

Novel Applications in High-Throughput Screening for Metabolic Modulators in Basic Research

The stability and unique mass of this compound make it an excellent tool for developing high-throughput screening (HTS) assays to discover novel modulators of choline metabolism. Traditional radiometric assays are often not suitable for large-scale screening. frontiersin.org In contrast, mass spectrometry-based methods that measure the uptake and metabolism of deuterated choline can be readily automated.

A notable application is the screening for modulators of the high-affinity choline transporter (CHT). In such an assay, cells are incubated with deuterated choline in the presence of a library of chemical compounds. The amount of deuterated choline taken up by the cells is then quantified by mass spectrometry. This approach has successfully identified both positive and negative allosteric modulators of CHT. frontiersin.org In these assays, this compound can serve as an internal standard for the quantification of the transported substrate, such as a D9-labeled choline. frontiersin.org

Phenotypic HTS strategies have also been designed to find inhibitors of microbial choline metabolism, a pathway linked to cardiovascular disease. biorxiv.orgbiorxiv.org These screens compare bacterial growth in the presence of choline versus an alternative energy source, allowing for the rapid identification of compounds that specifically inhibit choline consumption. biorxiv.orgnih.gov

Table 2: Examples of Modulators Identified Using Choline-Based High-Throughput Screens

| Screening Target | Assay Principle | Type of Modulator Identified | Reference |

|---|---|---|---|

| High-Affinity Choline Transporter (CHT) | Mass spectrometry-based uptake of D9-choline | Positive and Negative Allosteric Modulators | frontiersin.org |

| Gut Microbial Choline Metabolism | Growth-based phenotypic screen | Inhibitors of choline trimethylamine-lyase (CutC) | biorxiv.orgbiorxiv.org |

| Microbial TMA Formation | Anaerobic fermentation with fecal starter | Inhibitory phytochemicals (e.g., Gallic acid, Chlorogenic acid) | nih.gov |

Future Prospects for Deuterated Tracers in Non-Invasive Metabolic Monitoring in Preclinical Settings

Deuterated tracers like this compound hold immense promise for the future of non-invasive metabolic monitoring in preclinical research. The low natural abundance of deuterium (²H) and its favorable magnetic resonance properties make it an ideal probe for in vivo studies. researchgate.netmdpi.com

Deuterium Metabolic Imaging (DMI) is an emerging magnetic resonance-based technique that can map the metabolic fate of deuterated substrates in real-time within a living organism. researchgate.netnih.gov Unlike methods that use ionizing radiation, DMI is non-invasive and can be used for longitudinal studies to monitor disease progression or response to therapy. frontiersin.orgnih.gov While much of the initial work in DMI has focused on deuterated glucose or acetate, the principles are directly applicable to other deuterated compounds. nih.gov

The development of PET tracers has also benefited from deuteration. For example, the PET tracer [¹⁸F]Fluoromethyl-(1,2-²H4)choline ([¹⁸F]D4-FCH) was designed to be more metabolically stable than its non-deuterated counterpart. mdpi.comresearchgate.net The substitution of hydrogen with deuterium protects the molecule from enzymatic degradation by choline oxidase, leading to improved tracer availability and better imaging contrast in preclinical tumor models. mdpi.comresearchgate.net These examples underscore the potential of using deuterated tracers like this compound as backbones for developing new, more stable, and highly sensitive probes for non-invasive metabolic imaging in preclinical settings.

Q & A

Q. What are the validated synthetic methods for preparing Choline-1,1,2,2-D4 chloride, and how is isotopic purity ensured?

this compound is synthesized via deuterium exchange reactions or catalytic deuteration of precursor molecules. Isotopic purity (≥98% deuterium at specified positions) is confirmed using nuclear magnetic resonance (NMR) and mass spectrometry (MS). For example, -NMR can identify residual proton signals, while high-resolution MS quantifies isotopic enrichment .

Q. How should this compound be stored to maintain stability in aqueous solutions?

Store lyophilized powder at –20°C in airtight, light-resistant containers. For aqueous solutions, use deuterium-depleted water (DDW) to minimize isotopic exchange. Buffers should be prepared fresh, and pH adjusted with deuterated reagents (e.g., DCl/NaOD) to avoid proton contamination .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

Use ion chromatography (IC) with conductivity detection or LC-MS/MS with multiple reaction monitoring (MRM). Avoid the Volhardt method, as it overestimates choline content by detecting non-deuterated chloride impurities. The Reinecke salt gravimetric method is selective for choline but requires validation for deuterated analogs .

Advanced Research Questions

Q. How does deuteration at the 1,1,2,2 positions affect choline’s metabolic tracing efficiency in neuronal studies?

Deuterium labeling reduces metabolic scrambling compared to -labeled analogs, enabling precise tracking of choline uptake and acetylcholine synthesis in neuronal cultures. However, deuterium kinetic isotope effects (KIEs) may alter enzyme kinetics (e.g., choline acetyltransferase). Control experiments with non-deuterated choline are critical to validate observed rates .

Q. What experimental design considerations apply when using this compound in deep eutectic solvent (DES) systems for oilfield applications?

In DES formulations (e.g., choline chloride-urea), deuterated choline enhances NMR signal-to-noise ratios for studying solvent structure and interactions. However, deuterium may alter hydrogen-bonding networks, affecting viscosity and stability. Compare with non-deuterated DES under identical conditions (temperature, molar ratios) to isolate isotopic effects .

Q. How can researchers resolve contradictory data on deuterated choline’s efficacy in lipid metabolism studies?

Discrepancies often arise from incomplete isotopic equilibration or differential incorporation into phosphatidylcholine. Use dual-isotope tracing (-choline + -acetate) with LC-MS/MS to distinguish de novo synthesis from recycling. Normalize data to tissue-specific baseline deuterium enrichment .

Q. What are the challenges in distinguishing this compound from its non-deuterated form in complex mixtures?

Co-elution in chromatography can occur due to similar retention times. Employ high-resolution MS (HRMS) with exact mass filtering (Δm/z = 4.0252 for ) or -NMR to confirm deuterium localization. For tissue samples, enzymatic digestion followed by hydrophilic interaction liquid chromatography (HILIC) improves separation .

Q. How does this compound enhance dynamic nuclear polarization (DNP) in hyperpolarized NMR studies?

Deuteration reduces spin-lattice relaxation (), extending hyperpolarization lifetimes. When polarized at 1.2 K in a DNP setup, -choline achieves >10,000x signal enhancement in -NMR, enabling real-time tracking of choline metabolism in vivo. Optimize microwave irradiation parameters to avoid deuteration-induced line broadening .

Methodological Best Practices

- Isotopic Cross-Validation : Always corroborate results with complementary techniques (e.g., NMR + MS) to rule out artifacts .

- Ethical Reproducibility : Document synthesis protocols, storage conditions, and analytical parameters in supplementary materials to enable replication .

- Contamination Mitigation : Use deuterated solvents and reagents in all steps to minimize proton back-exchange .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.